3-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}-2-methylbenzoic acid
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Overview
Description
3-({[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-METHYLBENZOIC ACID is a complex organic compound with a unique structure that includes benzyloxy, chloro, and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-METHYLBENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with a suitable chlorinating agent.
Introduction of the chloro and ethoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Coupling reactions: The final step often involves coupling the intermediate compounds using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-METHYLBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acids, while reduction may yield dechlorinated compounds.
Scientific Research Applications
3-({[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-METHYLBENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Mechanism of Action
The mechanism of action of 3-({[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-METHYLBENZOIC ACID involves its interaction with specific molecular targets. These may include enzymes or receptors that are involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(BENZYLOXY)-3-CHLOROBENZENEBORONIC ACID: Shares the benzyloxy and chloro groups but differs in its boronic acid functionality.
BENZIMIDAZOLE DERIVATIVES: Similar in terms of aromatic structure but differ in functional groups and biological activity.
Uniqueness
3-({[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-METHYLBENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24ClNO4 |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C24H24ClNO4/c1-3-29-22-13-18(14-26-21-11-7-10-19(16(21)2)24(27)28)12-20(25)23(22)30-15-17-8-5-4-6-9-17/h4-13,26H,3,14-15H2,1-2H3,(H,27,28) |
InChI Key |
XCGKJZGMSWNOIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=CC(=C2C)C(=O)O)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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